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Compound of Interest

Compound Name: 4-Hydroxypiperidine

Cat. No.: B117109

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-hydroxypiperidine is a versatile heterocyclic building block widely employed in
pharmaceutical research and drug discovery. Its unique structural features, including a
piperidine core, a Boc-protected amine, and a hydroxyl group, provide a scaffold for diverse
chemical modifications, making it an invaluable intermediate in the synthesis of a wide range of
biologically active molecules. These application notes provide an overview of its use in the
development of kinase inhibitors, CCR5 antagonists, and other therapeutic agents, complete
with detailed experimental protocols and quantitative data.

Synthetic Applications

N-Boc-4-hydroxypiperidine serves as a crucial starting material for the synthesis of complex
pharmaceutical compounds. The Boc protecting group allows for selective reactions at the
hydroxyl position, while its facile removal under acidic conditions enables further
functionalization of the piperidine nitrogen.

Synthesis of N-Boc-4-Hydroxypiperidine

Two common methods for the preparation of N-Boc-4-hydroxypiperidine are the reduction of
N-Boc-4-piperidone and the Boc protection of 4-hydroxypiperidine.

Table 1: Comparison of Synthetic Routes to N-Boc-4-Hydroxypiperidine
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Starting Key

Typical

Method . ] Purity Reference
Material Reagents Yield
Sodium
) N-Boc-4- .
Reduction o borohydride, 87% >98% [1]
piperidone
Methanol
Di-tert-butyl
4- dicarbonate,
Boc o _
] Hydroxypiperi  Potassium 85-92% >98% [2]
Protection _
dine carbonate,
Methanol

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine via Reduction of N-Boc-4-piperidone[1]

Materials:

» N-Boc-4-piperidone (15 g, 75 mmol)
o Tetrahydrofuran (THF) (150 mL)

e Methanol (MeOH) (30 mL)

e Sodium borohydride (5.7 g, 0.15 mol)
o Ethyl acetate (EtOAC)

e Anhydrous sodium sulfate
 Ice-water

Procedure:

e Dissolve N-Boc-4-piperidone in a mixture of THF and MeOH in a round-bottom flask.

e Cool the solution to -10°C using an ice-salt bath.

e Add sodium borohydride in portions, maintaining the temperature below -10°C.
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¢ Stir the reaction mixture at -10°C for 30 minutes.

e Pour the reaction mixture into ice-water (300 mL).

o Extract the aqueous mixture with EtOAc (3 x 300 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

o Concentrate the filtrate under reduced pressure to afford N-Boc-4-hydroxypiperidine as a
solid.

e Yield: 13.2 g (87%).

Protocol 2: Synthesis of N-Boc-4-hydroxypiperidine via Boc Protection of 4-
Hydroxypiperidine[3]

Materials:

4-Hydroxypiperidine (10.0 g, 98.9 mmol)

Aqueous sodium hydrogen carbonate (1 M, 150 mL)

Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol)

Dichloromethane

Procedure:

Combine 4-hydroxypiperidine, agueous sodium hydrogen carbonate, and dichloromethane
in a reaction vessel.

Add di-tert-butyl dicarbonate to the mixture.

Stir the reaction vigorously for 15 hours at room temperature.

Separate the organic and agueous phases.

Wash the organic phase with water and brine.
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» Dry the organic phase over anhydrous sodium sulfate and filter.

o Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a
colorless oil.

e Yield: 19.9 g (quantitative).

Experimental Workflow: Synthesis of N-Boc-4-Hydroxypiperidine

Route 1: Reduction Route 2: Boc Protection
N-Boc-4-piperidone 4-Hydroxypiperidine
Reduction Boc Protection
(NaBH4, MeOH/THF) (Boc)20, Base
N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine

Click to download full resolution via product page

Synthetic routes to N-Boc-4-hydroxypiperidine.

Application in the Synthesis of Kinase Inhibitors:
Crizotinib

N-Boc-4-hydroxypiperidine is a key intermediate in the synthesis of Crizotinib, a potent
inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small
cell lung cancer.[4][5] The synthesis involves the conversion of the hydroxyl group to a suitable

leaving group, followed by nucleophilic substitution and subsequent elaboration to the final
drug molecule.
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Table 2: Key Intermediates and Reactions in Crizotinib Synthesis

Intermediate Reaction Type Key Reagents Reference
N-Boc-4- ] Methanesulfonyl

o Mesylation ] ] ) [6]
(mesyloxy)piperidine chloride, Triethylamine

tert-Butyl 4-(4-iodo-

1H-pyrazol-1- Nucleophilic

T o 4-lodo-1H-pyrazole [6]
yl)piperidine-1- Substitution
carboxylate

) ] Boronic acid

o Suzuki Coupling & o

Crizotinib ) derivative, Pd catalyst, [5][6]
Deprotection Hel

Protocol 3: Synthesis of Crizotinib Intermediate (tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-
1-carboxylate)[6]

Materials:

N-Boc-4-hydroxypiperidine

Methanesulfonyl chloride (MsCI)

Triethylamine

4-lodo-1H-pyrazole

Suitable solvent (e.g., Dichloromethane)
Procedure:

o Mesylation: Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent and cool to 0°C. Add
triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction
at room temperature until completion (monitored by TLC). Work up the reaction to isolate N-
Boc-4-(mesyloxy)piperidine.
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e Nucleophilic Substitution: To a solution of the mesylated intermediate, add 4-iodo-1H-
pyrazole and a suitable base. Heat the reaction mixture to drive the substitution reaction.
After completion, perform an appropriate work-up and purification (e.g., column
chromatography) to obtain tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

ALK Signaling Pathway and Crizotinib Inhibition

The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which
in turn activates downstream signaling pathways such as PI3K/Akt, MAPK/Erk, and JAK/STAT,
promoting cell proliferation and survival.[4] Crizotinib inhibits the kinase activity of the EML4-
ALK fusion protein, thereby blocking these downstream signals and leading to apoptosis of
cancer cells.[4][7]

Crizotinib

Inhibition

EML4-ALK Fusion Protein

EML4-ALK

Downstream Signaling Pathways

Cellular Response

Cell Proliferation
& Survival

Click to download full resolution via product page

Crizotinib inhibits the EML4-ALK signaling cascade.
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Application in the Synthesis of CCR5 Antagonists

N-Boc-4-hydroxypiperidine derivatives are pivotal in the development of C-C chemokine
receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV
infection.[8] These antagonists block the entry of HIV into host cells.

Table 3: Pharmacological Data of a Potent 4-Hydroxypiperidine-based CCR5 Antagonist

Compound Target IC50 (nM) Reference

10h CCR5 11 [8]

Protocol 4: General Scheme for the Synthesis of 4-Hydroxypiperidine-based CCR5
Antagonists[8]

A general synthetic approach involves the derivatization of the hydroxyl group of N-Boc-4-
hydroxypiperidine, often through etherification or esterification, followed by deprotection of
the Boc group and subsequent N-alkylation or N-acylation to introduce further diversity.

» Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated using
various electrophiles under basic conditions.

o Boc Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid
(TFA) or hydrochloric acid in an organic solvent.

» N-Functionalization: The deprotected piperidine nitrogen is then reacted with a variety of
building blocks to generate a library of final compounds for structure-activity relationship
(SAR) studies.

CCRS5 Signaling Pathway and HIV Entry

The CCRS5 receptor is a G-protein coupled receptor (GPCR) that, along with the CD4 receptor,
facilitates the entry of macrophage-tropic (M-tropic) strains of HIV into host cells.[9][10] The
viral envelope glycoprotein gp120 binds to CD4 and CCRS5, leading to conformational changes
that allow the viral and host cell membranes to fuse. CCR5 antagonists bind to the CCR5
receptor, preventing its interaction with gp120 and thus blocking viral entry.[11]
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CCRS5 antagonists block HIV entry into host cells.

Other Pharmaceutical Applications

The versatility of N-Boc-4-hydroxypiperidine extends to its use in the synthesis of various
other classes of therapeutic agents, including:

e Neurokinin-1 (NK1) Receptor Antagonists: Derivatives of 4-hydroxypiperidine have been
investigated as potent NK1 receptor antagonists, which have potential applications in the
treatment of chemotherapy-induced nausea and vomiting, as well as depression.[12]

o Neurologically Active Agents: The piperidine scaffold is a common motif in many centrally
acting drugs, and N-Boc-4-hydroxypiperidine serves as a key starting material for their
synthesis.[13]

e Molecular Probes and Prodrugs: The hydroxyl group provides a convenient handle for
attaching fluorescent tags or other reporter groups to create molecular probes for studying
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biological processes. It can also be used to link active drug molecules to create prodrugs
with improved pharmacokinetic properties.

General Experimental Workflow for Derivatization

The hydroxyl and the protected amino groups of N-Boc-4-hydroxypiperidine offer two
orthogonal sites for chemical modification, allowing for the systematic exploration of chemical
space in drug discovery programs.

N-Boc-4-Hydroxypiperidine

Modification at C4-OH

4-Hydroxy-piperidine

Deprotection & N-Func‘ ;’onalization

Esterification Boc Deprotection (Acid) N-Alkylation N-Acylation
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Click to download full resolution via product page

Derivatization pathways for N-Boc-4-hydroxypiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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